Selenomethionine
Overview
Description
Selenomethionine (SeMet) is an amino acid that incorporates selenium in place of sulfur in methionine, making it an important organic selenium compound in biology. It is synthesized in plants and some fungi and enters mammalian cells through nutrition. SeMet is known for its redox activity under physiological conditions and provides protection against reactive oxygen species (ROS) and other oxidants. It can replace methionine in biomolecules, contributing to a family of redox-active metabolites with implications in nutrition, aging, health, and redox biology .
Synthesis Analysis
SeMet can be synthesized from protected L-glutamic and L-aspartic acid derivatives using radical chain reactions. For instance, irradiation of mixed anhydrides in the presence of dimethyldiselenide yields protected L-selenomethionine. Additionally, selenocyanating agents like triselenocyanide Se3(CN)2 have been used for radical selenocyanation, which is a precursor for the diselenide moiety of L-selenocystine . Another synthesis approach involves the condensation of amino acid derivatives with lithium methaneselenolate, which is prepared from metal selenium and deuterated methyl iodide, resulting in D- and L-selenomethionine labeled with deuterium and selenium-82 .
Molecular Structure Analysis
The molecular structure of SeMet has been characterized using various spectroscopic techniques. For example, the oxidation products of SeMet have been studied using 77Se NMR, revealing signals corresponding to selenoxides and hypervalent selenium heterocycles known as selenuranes. These selenuranes are formed by the reaction of the selenoxide with the amine or acid group of the amino acid .
Chemical Reactions Analysis
SeMet undergoes various chemical reactions, including redox reactions with platinum(IV) anticancer prodrugs, which occur at a significantly faster rate than with methionine. The redox stoichiometry suggests that SeMet is oxidized to selenomethionine selenoxide, which has been identified by mass spectral analysis . Pulse radiolysis studies have shown that SeMet reacts with hydroxyl radicals to form selenium-centered radical cations, which can further react to form dimer radical cations or undergo decarboxylation to produce amino radicals .
Physical and Chemical Properties Analysis
SeMet's physical and chemical properties are influenced by its redox activity. It is known to quench fluorescence via electron transfer when paired with p-cyanophenylalanine, making it a useful probe for protein structure . The incorporation of SeMet into proteins has been used to facilitate the determination of three-dimensional structures through multiwavelength anomalous diffraction (MAD) . SeMet's redox properties also have implications in aging and age-related diseases due to its protective role against oxidative damage .
Scientific Research Applications
Antioxidant Role in Human Health
Selenomethionine plays a crucial role in human health as an antioxidant. It is an essential trace element, integral in the formation of antioxidant selenoproteins. These proteins protect against oxidative stress caused by reactive oxygen and nitrogen species. Selenomethionine, predominantly found in food, is a key dietary source of selenium and is often used in selenium supplements in clinical trials (Tinggi, 2008).
Cancer Research and Chemoprevention
In cancer research, selenomethionine has been studied for its potential in chemoprevention. It is a major component of selenium used in clinical trials for cancer prevention. Studies have shown that selenomethionine's anticancer activity can be enhanced by other compounds, suggesting its metabolites are responsible for this activity (Zhao, Domann & Zhong, 2006).
Role in Inflammation and Immune Function
Selenomethionine has been found to play a role in reducing inflammation and improving immune function. It inhibits inflammation in liver tissue via the TLR4-NF-κB-NLRP3 signaling pathway and can alleviate immune dysfunction in chicken jejunum caused by harmful stimuli, indicating its potential in modulating immune responses (Qu, Wang, Zhang & Li, 2019); (Cui, Qu, Yin, Zhang & Lin, 2021).
Safety And Hazards
Selenomethionine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2S)-2-amino-4-methylselanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAYQIBOAGBLC-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Se]CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046824 | |
Record name | Selenium-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Seleno-L-methionine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17237 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Selenomethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003966 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-selenomethionine | |
CAS RN |
3211-76-5 | |
Record name | L-Selenomethionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3211-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selenomethionine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003211765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selenomethionine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11142 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Selenomethionine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760370 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Selenium-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SELENOMETHIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964MRK2PEL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Selenomethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003966 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275 °C | |
Record name | Selenomethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003966 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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